Compound Description: These compounds are copper(II) halide dimers synthesized using 2-amino-5-methylpyridine (5MAP) and copper(II) chloride or bromide. They are isomorphous and exist as bihalide bridged dimers. Magnetic measurements indicate very weak antiferromagnetic exchange in these compounds.
Relevance: While these compounds are not directly structurally related to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, they utilize 2-amino-5-methylpyridine (5MAP) as a starting material. The 5-methylpyridine moiety present in 5MAP is also found in 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, highlighting a shared structural element.
[(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2]
Compound Description: This compound, a copper-paddlewheel complex, was serendipitously isolated during the attempted synthesis of [(5MAP)2CuBr2]2 in 2-butanone. The bicyclic ligand, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium (3-Br-2-Et-5-Mepyrpy), formed in situ by condensation of 5MAP with the solvent. The acetate ions were generated via copper(II)-catalyzed Baeyer-Villiger oxidation of the solvent. This compound displays strong antiferromagnetic interactions.
Relevance: The ligand in this compound, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium, shares a core pyrrolo[2,3-b]pyridine structure with 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Both compounds also feature a bromine substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: This compound is a potent and selective Janus Kinase 1 (JAK1) inhibitor. It was synthesized as part of a series of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides designed for JAK1 selectivity. The (S,S)-enantiomer of this compound (38a) exhibited excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.
Relevance: This compound and 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide belong to the same chemical class, N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamides. They share the core pyrrolo[2,3-b]pyridine structure, the 5-carboxamide group, and the N-methyl substituent on the pyrrole nitrogen.
Compound Description: This compound is a highly potent and selective JAK1 inhibitor with an IC50 value of 0.044 nM. It exhibits remarkable selectivity over JAK2, JAK3, and TYK2. In a bleomycin-induced fibrosis mouse model, this compound significantly reduced STAT3 phosphorylation, resulting in improved body weight and reduced collagen deposition.
Relevance: Similar to 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), this compound is also a member of the N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide class and closely resembles 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Compound Description: This compound is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor with an IC50 value of 48.6 nM. It significantly inhibits tumor growth in xenografts of colorectal cancer in vivo. Mechanistically, it targets CDK8, indirectly inhibiting β-catenin activity, leading to downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases.
Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine moiety directly linked to a phenyl ring. This structural motif is analogous to the 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, where the 1H-pyrrolo[2,3-b]pyridine core is substituted with a carboxamide group at the 3-position.
Compound Description: This compound, pexidartinib, is a kinase inhibitor used for therapeutic purposes. Its structure consists of a central pyridine ring linked to a pyrrolopyridine group and a trifluoromethyl-substituted pyridine ring. The molecule exists as a dihydrochloride salt dihydrate in its crystalline form.
Relevance: This compound contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-ylmethyl moiety. This structural element shares the core pyrrolo[2,3-b]pyridine structure with 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, demonstrating a significant structural similarity.
Compound Description: This compound is a complex heterocyclic structure synthesized from ethyl 5,7-diamino-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate through a series of reactions including a ring closure to form a pyrano[2,3-b][1,8]naphthyridin-6(9H)-one intermediate, followed by further reactions with phenylhydrazine and ethyl propiolate.
Relevance: This compound possesses a pyrrolo[2,3-f][1,8]naphthyridine core, which shares the pyrrole ring fused to a pyridine ring element present in 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This highlights a structural similarity between the two compounds despite the different fusion patterns and additional rings in the related compound.
Compound Description: This compound underwent peracid oxidation, leading to a ring-opened product.
Relevance: This compound possesses the core 1H-pyrrolo[2,3-b]pyridine structure that is also present in 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Both compounds feature a methyl group on the pyrrole nitrogen.
Compound Description: This compound was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide.
Relevance: This compound features a thieno[2,3-b]pyridine core, which is analogous to the pyrrolo[2,3-b]pyridine core found in 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Both structures involve a five-membered heterocycle fused to a pyridine ring, with a carboxylate group at the 2-position.
1-benzyl-1H-pyrrolo(2,3-b)pyridines and 5-benzyl-5H-pyrrolo-(2,3-b)pyrazines
Compound Description: These substituted compounds were synthesized through a gold-catalyzed cycloisomerization reaction starting from corresponding N-benzyl-3-alkynyl-5-arylpyridin (or pyrazin)-2-yl amines.
Relevance: Both 1-benzyl-1H-pyrrolo(2,3-b)pyridines and 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide share the 1H-pyrrolo(2,3-b)pyridine core structure.
Compound Description: This series of pyrrolo[3,2-b]pyridine analogs were designed and synthesized to investigate their activity as selective 5-HT(1F) receptor agonists (SSOFRA). The lead compound in this series, LY334370 (1a), exhibited high 5-HT(1F) receptor affinity and selectivity but also showed significant affinity for the 5-HT(1A) receptor. The study aimed to identify SSOFRAs with improved selectivity over other 5-HT(1) receptor subtypes.
Relevance: These compounds share a pyrrolopyridine core structure with 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, although they differ in the specific fusion pattern (pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine) and substitution pattern.
2-Methyl-2,4-diaza-indene (2-methyl-pyrrolo(3,4-b)pyridine) and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo(3,4-c)pyridine)
Compound Description: These two diazaindenes, also referred to as 2-methyl-pyrrolo(3,4-b)pyridine and 2-methyl-pyrrolo(3,4-c)pyridine, were prepared by oxidation of their corresponding dihydro derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The study compared their stability, basicity, and aromaticity to 2-methyl-2-azaindene.
Relevance: These compounds belong to the diazaindene class, representing alternative fusion patterns for a pyrrole ring and a pyridine ring compared to the pyrrolo[2,3-b]pyridine structure found in 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. They all share the basic core unit of a pyrrole ring fused to a pyridine ring, albeit with variations in the fusion site.
Compound Description: This compound was synthesized via a multi-step process starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate. The key steps involve a nucleophilic substitution with methanesulfonamide, followed by methylation and subsequent cyclization. This compound served as a precursor for further derivatization reactions.
Relevance: While not directly analogous to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, this compound highlights the use of a halogenated pyridine derivative as a starting material for the synthesis of fused heterocyclic systems. The presence of a halogen (bromine) in 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide suggests potential for similar synthetic strategies.
Tetra-aryl 7-azaindoles
Compound Description: These compounds were synthesized using a Pd-catalyzed sequential arylation strategy starting from 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. They are sterically encumbered compounds that exhibit aggregate-induced emission (AIE).
Relevance: The starting material for the synthesis of these compounds, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, is structurally related to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. They both possess the 1-methyl-1H-pyrrolo[2,3-b]pyridine core structure and are halogenated at the 5-position.
Compound Description: These compounds are known as potential cyclin-dependent kinase (Cdk) inhibitors and were used as ligands in the synthesis of organometallic complexes. Their multi-step synthesis was modified to improve efficiency, including using a less expensive coupling reagent.
Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with 2-methyl-2,4-diaza-indene (2-methyl-pyrrolo(3,4-b)pyridine), highlighting another example of a fused five-membered heterocycle and pyridine ring system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.